molecular formula C6H6ClNO3 B15209399 4-Chloro-5-methylisoxazol-3-yl acetate

4-Chloro-5-methylisoxazol-3-yl acetate

Cat. No.: B15209399
M. Wt: 175.57 g/mol
InChI Key: GKNDBFOIQQHWKD-UHFFFAOYSA-N
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Description

4-Chloro-5-methylisoxazol-3-yl acetate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 4-Chloro-5-methylisoxazol-3-yl acetate typically involves the reaction of 4-chloro-5-methylisoxazole with acetic anhydride. This reaction is usually carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Industrial production methods often employ similar synthetic routes but may include additional steps for purification and yield optimization.

Chemical Reactions Analysis

4-Chloro-5-methylisoxazol-3-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium bicarbonate for basic conditions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted isoxazoles and other heterocyclic compounds.

Scientific Research Applications

4-Chloro-5-methylisoxazol-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylisoxazol-3-yl acetate involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application. Generally, isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

4-Chloro-5-methylisoxazol-3-yl acetate can be compared with other isoxazole derivatives, such as:

Properties

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

(4-chloro-5-methyl-1,2-oxazol-3-yl) acetate

InChI

InChI=1S/C6H6ClNO3/c1-3-5(7)6(8-11-3)10-4(2)9/h1-2H3

InChI Key

GKNDBFOIQQHWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)OC(=O)C)Cl

Origin of Product

United States

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